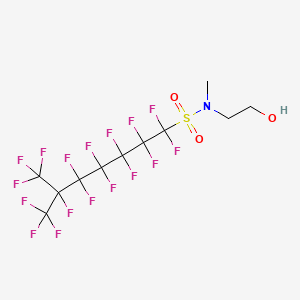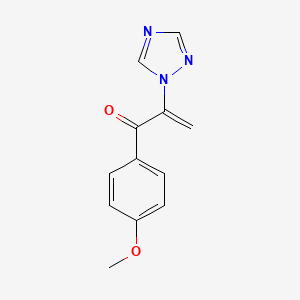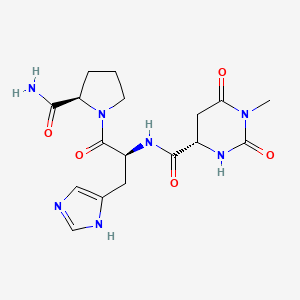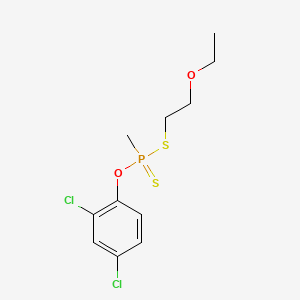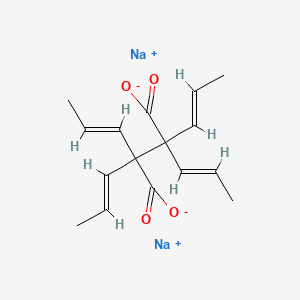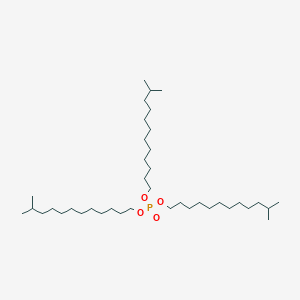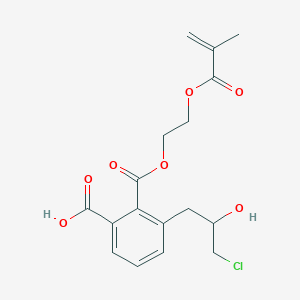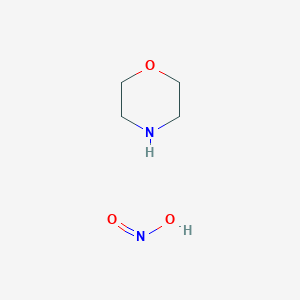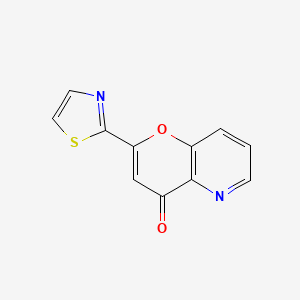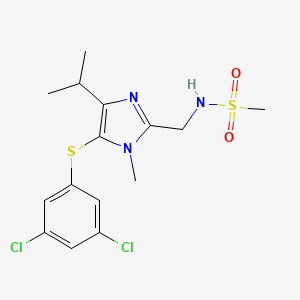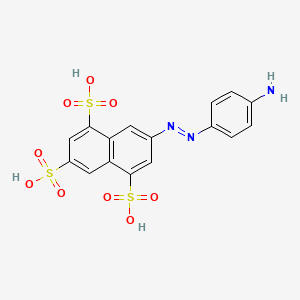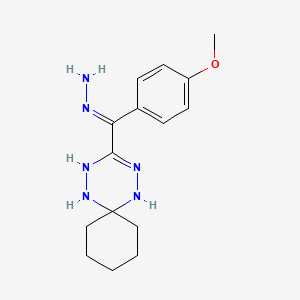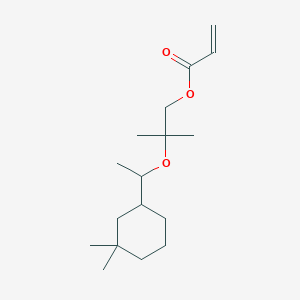![molecular formula C21H34BrNO2 B15179465 [2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide CAS No. 25378-64-7](/img/structure/B15179465.png)
[2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide is a quaternary ammonium compound with a complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide typically involves the reaction of cyclohexylphenylacetic acid with ethylene oxide, followed by quaternization with diethylmethylamine and bromination . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxides, reduced derivatives, and substituted compounds, depending on the reagents and conditions used .
Scientific Research Applications
[2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: It is being investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of [2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quaternary ammonium compounds with different substituents, such as:
- [2-[(Cyclohexylphenylacetyl)oxy]ethyl]dimethylammonium chloride
- [2-[(Cyclohexylphenylacetyl)oxy]ethyl]triethylammonium iodide .
Uniqueness
Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial contexts .
Properties
CAS No. |
25378-64-7 |
|---|---|
Molecular Formula |
C21H34BrNO2 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-(2-cyclohexyl-2-phenylacetyl)oxyethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C21H34NO2.BrH/c1-4-22(3,5-2)16-17-24-21(23)20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6,8-9,12-13,19-20H,4-5,7,10-11,14-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FYRDBUULLGFMLL-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


